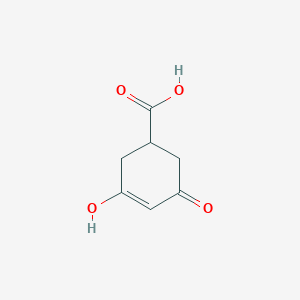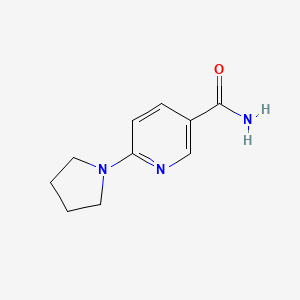
3-Pyridinecarboxamide,6-(1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide,6-(1-pyrrolidinyl)-: is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . This compound is characterized by a pyridine ring substituted with a carboxamide group at the third position and a pyrrolidinyl group at the sixth position. It is known for its diverse applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- typically involves the reaction of 3-pyridinecarboxylic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
- Oxidized derivatives
- Reduced amide derivatives
- Substituted pyridinecarboxamides
Applications De Recherche Scientifique
Chemistry: 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. It is also employed in the design of bioactive molecules and pharmaceuticals .
Medicine: Its structural features make it a valuable scaffold for drug design .
Industry: In the industrial sector, 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and other industrial products .
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 6-Pyrrolidin-1-yl-nicotinamide
- 6-pyrrolidin-1-ylpyridine-3-carboxamide
- 6-(pyridin-4-yl)quinazolin-2-amine
Comparison: Compared to similar compounds, 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in drug design further highlight its uniqueness .
Propriétés
Numéro CAS |
56501-10-1 |
|---|---|
Formule moléculaire |
C10H13N3O |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
6-pyrrolidin-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O/c11-10(14)8-3-4-9(12-7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,14) |
Clé InChI |
RGTWWBHGZOOBSQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=O)N |
SMILES canonique |
C1CCN(C1)C2=NC=C(C=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


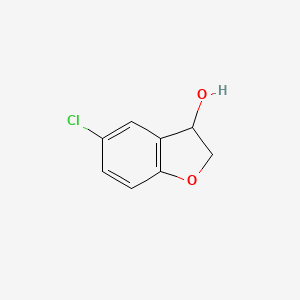
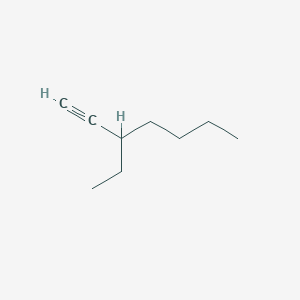
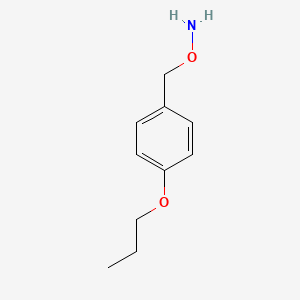
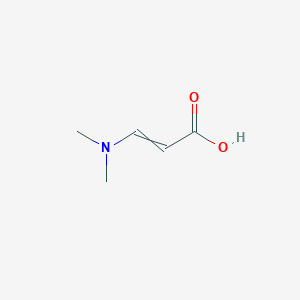
![1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis-](/img/structure/B3053762.png)
![4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B3053764.png)
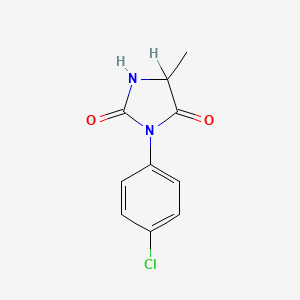
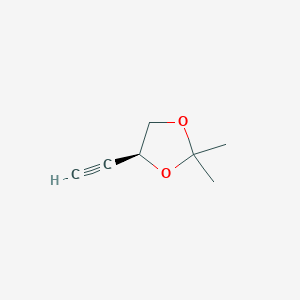
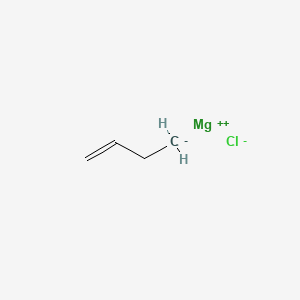
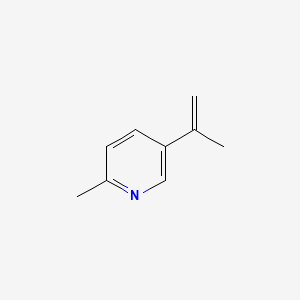
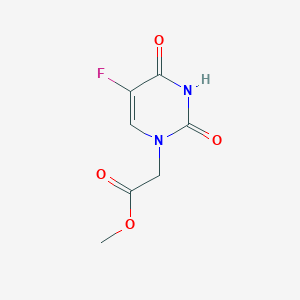
![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-one](/img/structure/B3053775.png)
